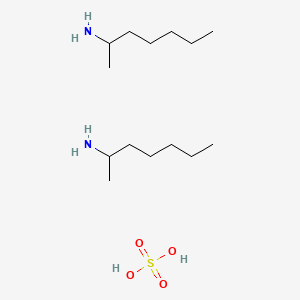
2-Aminoheptane sulfate
Vue d'ensemble
Description
2-Aminoheptane sulfate, also known as Tuaminoheptane, is a sympathomimetic agent and vasoconstrictor . It was formerly used as a nasal decongestant and has also been used as a stimulant . It acts as a reuptake inhibitor and releasing agent of norepinephrine, which may underlie its decongestant and stimulant effects .
Synthesis Analysis
2-Aminoheptane can be synthesized by heating 2-bromoheptane on a steam bath with alcoholic ammonia in a pressure tube . Another method involves the hydrogenation of methyl amyl ketone and ammonia in the presence of Raney nickel .
Molecular Structure Analysis
The molecular formula of this compound is C7H19NO4S . The molecular weight is 213.29 g/mol . The structure of 2-Aminoheptane is available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
2-Aminoheptane is a secondary alkyl amine that can be used to synthesize 3-amino-2-heptanone hydrochloride .
Physical and Chemical Properties Analysis
The boiling point of 2-Aminoheptane is 142-144 °C . The density is 0.766 g/mL at 25 °C . The refractive index is n20/D 1.418 (lit.) .
Applications De Recherche Scientifique
Sulfate Assimilation and Regulation in Plants
Sulfate assimilation is a critical pathway in various organisms, including prokaryotes, fungi, and photosynthetic organisms, converting inorganic sulfate to sulfide. This pathway significantly contributes to the formation of crucial amino acids like cysteine or homocysteine. The regulation of sulfate assimilation is complex and varies among different plant species. For instance, Arabidopsis thaliana has been a primary model for studying this pathway, providing insights into molecular regulations and responses to environmental treatments. Understanding sulfate assimilation is vital for enhancing plant nutrition and growth, especially under varying environmental conditions S. Kopriva, 2006.
Sulfated Modification of Polysaccharides
Sulfated modification of polysaccharides introduces significant improvements in structural characteristics and biological activities, including antioxidant, anticancer, and immunoregulatory effects. Various methods exist for this modification, such as chlorosulfonic acid-pyridine method, which can significantly enhance the bioactivities of polysaccharides. This modification holds potential for applications in the food industry and pharmaceutics due to its influence on the structure and bioactivities of polysaccharides Zhijun Wang et al., 2018.
Sulfated Chitin and Chitosan as Biomaterials
Sulfated chitin and chitosan are biocompatible, biodegradable, and non-toxic, with a wide range of applications including metal ion adsorption, drug delivery systems, blood compatibility, and antibacterial field. The modification with sulfate groups retains the original properties of chitin and chitosan while enhancing or introducing new functionalities, making these materials promising for biomedical applications R. Jayakumar et al., 2007.
Tyrosine Sulfation and Protein Post-Translational Modification
Protein tyrosine sulfation (PTS) is a significant post-translational modification involving the transfer of an activated sulfate from 3'-phosphoadenosine-5'-phosphosulfate to tyrosine on various proteins and peptides. Understanding PTS is crucial due to its role in instigating diseases and mediating protein-protein interactions and subsequent biochemical and physiological reactions Yuh-Shyong Yang et al., 2015.
Mécanisme D'action
Target of Action
2-Aminoheptane sulfate, also known as Tuaminoheptane, is a sympathomimetic agent . Its primary target is the norepinephrine transporter . This transporter plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in various physiological processes such as the regulation of heart rate and blood pressure .
Mode of Action
This compound acts as a reuptake inhibitor and releasing agent of norepinephrine . By inhibiting the reuptake of norepinephrine, it increases the concentration of this neurotransmitter in the synaptic cleft, enhancing its effects . As a releasing agent, it promotes the release of stored norepinephrine into the synaptic cleft .
Biochemical Pathways
The increased concentration of norepinephrine in the synaptic cleft due to the action of this compound can affect various biochemical pathways. Norepinephrine is involved in the regulation of the sympathetic nervous system . Therefore, the compound’s action can lead to an increase in sympathetic activity, resulting in effects such as vasoconstriction and stimulation of the heart .
Pharmacokinetics
As a sympathomimetic agent, its bioavailability and pharmacokinetics would likely be influenced by factors such as route of administration, metabolism, and individual patient characteristics .
Result of Action
The primary result of this compound’s action is its vasoconstrictive and decongestant effects . By increasing norepinephrine levels, it causes vasoconstriction, which reduces blood flow to the nasal passages, thereby reducing nasal congestion . It has also been used as a stimulant due to its sympathomimetic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the stability of the compound. Additionally, individual patient factors, such as the presence of other medications, can influence the compound’s efficacy and potential for side effects .
Safety and Hazards
2-Aminoheptane sulfate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Analyse Biochimique
Biochemical Properties
2-Aminoheptane sulfate plays a significant role in biochemical reactions, particularly those involving the sympathetic nervous system. It acts as a reuptake inhibitor and releasing agent of norepinephrine, which may underlie its decongestant and stimulant effects . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of norepinephrine. Additionally, this compound can affect the activity of volume-regulated anion channels, leading to its classification as a skin irritant .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect catecholamine uptake and release in cultured chromaffin cells . This compound can modulate cell signaling pathways by altering the levels of norepinephrine, which in turn affects gene expression and cellular metabolism. The impact on cell function includes changes in neurotransmitter release and receptor sensitivity, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a reuptake inhibitor and releasing agent of norepinephrine . This compound binds to norepinephrine transporters, preventing the reuptake of norepinephrine into presynaptic neurons. As a result, there is an increase in the concentration of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors. Additionally, this compound can inhibit the activity of monoamine oxidase, further increasing norepinephrine levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to desensitization of adrenergic receptors and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild stimulant, enhancing alertness and physical performance . At higher doses, this compound can cause toxic effects, including increased heart rate, hypertension, and potential neurotoxicity . Threshold effects have been observed, where the compound’s impact on physiological parameters becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of norepinephrine . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown of norepinephrine. The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells . Understanding these pathways is crucial for elucidating the compound’s biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be taken up by norepinephrine transporters and distributed to different cellular compartments. Its localization and accumulation can affect its activity and function, particularly in tissues with high adrenergic activity . The interactions with transporters and binding proteins are essential for understanding the compound’s pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function. For example, this compound may localize to synaptic vesicles in neurons, affecting neurotransmitter release and synaptic transmission . Understanding its subcellular localization is important for elucidating its mechanism of action .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Aminoheptane sulfate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-Bromohexane", "Sodium sulfite", "Sodium bisulfite", "Sodium nitrite", "Sodium hydroxide", "Ammonium chloride", "Sulfuric acid", "Sodium sulfate", "2-Aminopentane" ], "Reaction": [ "Step 1: 1-Bromohexane is reacted with sodium sulfite and sodium bisulfite in the presence of water to form 1-hexanesulfonic acid.", "Step 2: The 1-hexanesulfonic acid is then reacted with sodium nitrite and sodium hydroxide to form the corresponding diazonium salt.", "Step 3: The diazonium salt is then reacted with ammonium chloride to form the corresponding amine.", "Step 4: The amine is then reacted with sulfuric acid to form the sulfate salt.", "Step 5: The sulfate salt is then reacted with sodium sulfate to form the final product, 2-Aminoheptane sulfate." ] } | |
Numéro CAS |
6411-75-2 |
Formule moléculaire |
C7H19NO4S |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
heptan-2-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
ASNSHZBVZYSNTB-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)N.CCCCCC(C)N.OS(=O)(=O)O |
SMILES canonique |
CCCCCC(C)N.OS(=O)(=O)O |
Numéros CAS associés |
6411-75-2 123-82-0 (Parent) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6593518.png)
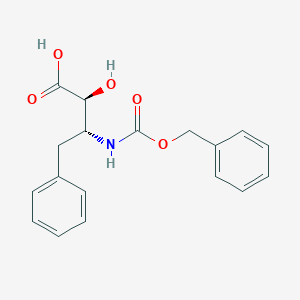

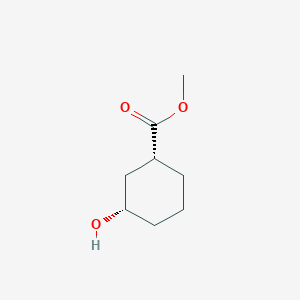
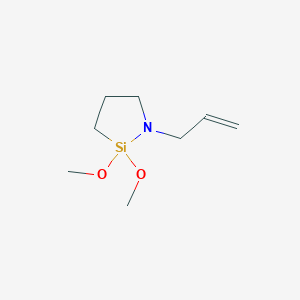

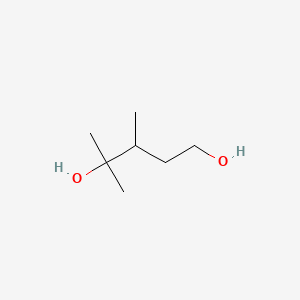
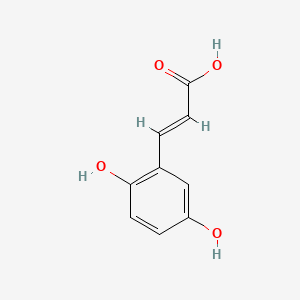

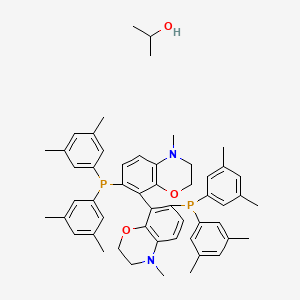
![Cyclohexanol, 2-[[4-(1-methylethyl)phenyl]thio]-, (1S,2S)-](/img/structure/B6593592.png)
